molecular formula C9H28O4Si4 B101719 Tris(trimethylsiloxy) silanol CAS No. 17477-97-3

Tris(trimethylsiloxy) silanol

Cat. No. B101719
CAS RN: 17477-97-3
M. Wt: 312.66 g/mol
InChI Key: ULFYRAYSKDXNLU-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)silane is an organosilicon compound . It is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .


Synthesis Analysis

Tris(trimethylsilyl)silane was first described in the literature in 1965 . It was rediscovered in the mid-1980s as a reagent by Chryssostomos Chatgilialoglu, and its synthetic capabilities were developed . The first publication in 1988 by C. Chatgilialoglu describes the reduction of halides .


Molecular Structure Analysis

The molecular formula of Tris(trimethylsiloxy)silane is C9H28O3Si4 . It has a molecular weight of 296.66 .


Chemical Reactions Analysis

Tris(trimethylsilyl)silane is used in various radical-based transformations . It is considered a non-toxic substitute for tri-n-butylstannane in radical reactions . It forms complexes with transition metals and main group elements .


Physical And Chemical Properties Analysis

Tris(trimethylsiloxy)silane is a liquid . It has a refractive index of n20/D 1.386 (lit.) . It has a boiling point of 185 °C (lit.) and a density of 0.852 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Surface Coating and Material Modification : Tris(trimethylsiloxy) silanol is used to create chemically grafted monolayers on silicon surfaces, which are essential for controlled adsorption of polymers. This is particularly relevant in the development of surface coatings and material modification techniques (Stafford et al., 2001).

  • Polymer Brush Synthesis : It serves as a template for polymer brushes in nanopores, significantly influencing the morphology of these brushes. This has implications in materials science, especially in the creation of nanoscale structures with specific properties (Hoven et al., 2007).

  • Oxygen-Permeable Hydrogel Materials : In the field of hydrogel materials, it contributes to high oxygen permeability, improved tear strength, and lower modulus in silicone hydrogel materials. This is particularly relevant in the development of advanced contact lenses and other medical devices (Lai, 1995).

  • Gas Transport Properties in Polymers : The compound plays a role in increasing gas permeability in polymers, such as in the case of copolymers of poly(ethylene glycol) diacrylate and tris(trimethylsiloxy) silane. This has implications for the development of advanced materials with specific gas transport properties (Kusuma et al., 2010).

  • Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, a derivative of tris(trimethylsiloxy) silanol, is used in a wide range of chemical processes and synthetic strategies, including the preparation of complex molecules, polymers, and new materials. This highlights its importance in synthetic chemistry and materials science (Chatgilialoglu et al., 2018).

  • Anti-Fouling Biocompatible Silicones : The compound has been used to develop biocompatible silicone materials with high resistance to protein adsorption and bacterial adhesion, which are crucial in the manufacture of medical devices and contact lenses (Lin et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Tris(trimethylsilyl)silane has been used in the synthesis of silicone modified polyurethane acrylates, which have applications in textile treatment . The phenyl groups and side-chain tris(trimethylsiloxy)silyl propyl groups are helpful to improve the hydrophobicity and lipophilicity of SPUA films .

properties

IUPAC Name

hydroxy-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYRAYSKDXNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375395
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-tris(trimethylsilyloxy)silane

CAS RN

17477-97-3
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Yoshikawa, Y Tamura, R Wakabayashi… - Angewandte …, 2017 - Wiley Online Library
The concept of protecting groups and leaving groups in organic synthesis was applied to the synthesis of siloxane‐based molecules. Alkoxy‐functionalized siloxane oligomers …
Number of citations: 20 onlinelibrary.wiley.com
K Fuchise, T Kobayashi, K Sato, M Igarashi - Polymer Chemistry, 2020 - pubs.rsc.org
The organocatalytic controlled/living ring-opening polymerization (ROP) of cyclotrisiloxanes such as hexamethylcyclotrisiloxane (D3) and 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3…
Number of citations: 13 pubs.rsc.org
B Marciniec, P Pawluć, G Hreczycho, A Macina… - Tetrahedron …, 2008 - Elsevier
A new ruthenium complex-catalyzed O-silylation of silanols with vinylsilanes leading to siloxane bond formation with the evolution of ethylene is described. A maximum conversion of …
Number of citations: 41 www.sciencedirect.com
G Hreczycho, P Pawluć, B Marciniec - New Journal of Chemistry, 2011 - pubs.rsc.org
A scandium(III) trifluoromethanesulfonate-catalyzed O-metalation of silanols with 2-methylallylsilanes and 2-methylallylgermanes leading to siloxane or germasiloxane bond formation …
Number of citations: 44 pubs.rsc.org
J Kaźmierczak, K Kuciński… - … A European Journal, 2018 - Wiley Online Library
Owing to their versatile application possibilities, silsesquioxanes (SQs) are of considerable interest for creating hybrid inorganic–organic materials. In this report, two novel and …
K Käppler, U Scheim, K Rühlmann, A Porzel - Journal of organometallic …, 1992 - Elsevier
In order to verify the substituent constants for siloxy groups determined previously, kinetic studies have been made of the reactions of triorganylchlorosilanes and monochlorosiloxanes …
Number of citations: 15 www.sciencedirect.com
I Kownacki, B Marciniec, K Szubert, M Kubicki… - Applied Catalysis A …, 2010 - Elsevier
Applying novel and efficient method, new tris(triorganosilyl)phosphites were synthesized and further used for the preparation of new well-defined platinum complexes [Pt(DVTMDS){P(…
Number of citations: 26 www.sciencedirect.com
G Hreczycho, D Frąckowiak, P Pawluć, B Marciniec - Tetrahedron letters, 2011 - Elsevier
A new ruthenium(0) complex catalyzed coupling reaction of silanols with vinylgermanes leading to SiO–Ge bond formation with the evolution of ethylene is described. Under optimum …
Number of citations: 22 www.sciencedirect.com
U Scheim, H Grosse-Ruyken, K Rühlmann… - Journal of organometallic …, 1985 - Elsevier
The acetolysis reactions of compounds of the type XSiMe 2 Cl (I) with acetic acid in the presence of acetic anhydride were studied kinetically by means of 1 H NMR spectroscopy. We …
Number of citations: 16 www.sciencedirect.com
K Käppler, U Scheim, K Rühlmann - Phosphorus, Sulfur, and …, 1995 - Taylor & Francis
The reactions of dichloromethylorganylsilanes (RSiMeCl 2 ) and dichlorosiloxanes ([tbnd]SiOSiMeCl 2 ) as well as of trichloroorganylsilanes (RSiCl 3 ) and trichlorosiloxanes ([tbnd]…
Number of citations: 5 www.tandfonline.com

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